molecular formula C15H14N2O2S2 B2479997 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034526-04-8

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No. B2479997
M. Wt: 318.41
InChI Key: LEAXCAAGDAJZPR-UHFFFAOYSA-N
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Description

The compound is a urea derivative with two different aromatic systems attached, namely benzo[b]thiophene and thiophene . These types of compounds are often used in medicinal chemistry and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic systems might make it relatively stable and flat, while the urea functionality could participate in hydrogen bonding .

Scientific Research Applications

Anti-acetylcholinesterase Activity

A series of compounds related to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea was synthesized to assess anti-acetylcholinesterase activity. This research aimed at optimizing the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could achieve high inhibitory activities, suggesting potential applications in treating conditions related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Activity

The compound NSC 726189, which shares structural similarities with the target molecule, demonstrated significant anticancer activity across several assays and cell lines, particularly against kidney cancer. This research outlines the synthesis of a primary metabolite, indicating potential applications in cancer treatment (Nammalwar et al., 2010).

Synthesis Techniques

Research on the synthesis of ureas from carboxylic acids, including 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, has been demonstrated. This process involves ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlighting efficient and environmentally friendly methods for producing ureas (Thalluri et al., 2014).

ROCK Inhibition for Cancer Treatment

Pyridylthiazole-based ureas, closely related to the compound , have been identified as potent inhibitors of ROCK1 and 2, enzymes involved in cancer progression. This research suggests that modifications to the molecular structure can significantly impact the inhibitory activity, providing a pathway for the development of new cancer therapies (Pireddu et al., 2012).

Antiproliferative Activity Against Cancer Cells

Hydroxyl-containing benzo[b]thiophene analogs, related to the compound in focus, have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity and reduce ROS production, leading to apoptosis stimulation and cell cycle arrest, indicating potential applications in combinational therapy for cancer (Haridevamuthu et al., 2023).

Safety And Hazards

The safety and hazards of this compound would depend on various factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. If it has interesting electronic properties, it could be used in the development of new materials .

properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-12(8-16-15(19)17-14-6-3-7-20-14)11-9-21-13-5-2-1-4-10(11)13/h1-7,9,12,18H,8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAXCAAGDAJZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

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